molecular formula C48H80N7O20P3S B1255040 (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA

(25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA

Cat. No.: B1255040
M. Wt: 1200.2 g/mol
InChI Key: MNYDLIUNNOCPHG-SEGQUPMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA is a 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oyl-CoA in which the carbon at position 25 of the steroidal side chain has S configuration. It has a role as a human metabolite. It is a conjugate acid of a (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oyl-CoA(4-).
(25S)-3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestanoyl-CoA, also known as (25S)-3, 7, 12-trihydroxycoprostanoyl-CoA or (25S)-thca-CoA, belongs to the class of organic compounds known as 2, 3, 4-saturated fatty acyl coas. These are acyl-CoAs carrying a 2, 3, 4-saturated fatty acyl chain. Thus, (25S)-3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestanoyl-CoA is considered to be a fatty ester lipid molecule (25S)-3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestanoyl-CoA is considered to be a practically insoluble (in water) and relatively neutral molecule (25S)-3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestanoyl-CoA has been primarily detected in urine. Within the cell, (25S)-3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestanoyl-CoA is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

Biochemical Roles and Mechanisms

  • Enzymatic Regulation and Steroid Metabolism : The biological role of enzymes such as 3alpha-hydroxysteroid dehydrogenase in regulating the concentration of steroids within cells highlights the complexity of steroid metabolism, which may involve compounds like "(25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA" in processes converting steroids to their active or inactive forms (Degtiar & Kushlinsky, 2001).

  • Vitamin D Metabolism : The skeletal system's role as an intracrine organ for vitamin D metabolism, involving the conversion of 25D to its active form, 1,25D, by enzymes expressed in bone cells, underscores the intricate balance of vitamin synthesis and activation that could be influenced by compounds involved in similar pathways (Anderson & Atkins, 2008).

  • Cytochrome P450 Enzymes : The involvement of cytochrome P450 enzymes in the bioactivation of vitamin D to its hormonal form, through processes such as 25-hydroxylation and 1alpha-hydroxylation, indicates the significance of coenzyme A derivatives in facilitating these critical steps in vitamin D metabolism (Wikvall, 2001).

Implications for Health and Disease

  • Immunological Functions : The vitamin D endocrine system's impact on immune function, including modulation of cytokine production and inflammation, suggests potential areas where compounds like "this compound" might play a role in mediating immune responses or contributing to immune-related pathologies (Hayes et al., 2003).

  • Metabolic Regulation and Disease : Understanding the metabolic pathways that produce various acyl-CoAs and their roles in chromatin regulation can shed light on the regulatory mechanisms that might be influenced by similar compounds, potentially affecting gene expression and contributing to metabolic diseases (Trefely et al., 2020).

Properties

Molecular Formula

C48H80N7O20P3S

Molecular Weight

1200.2 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S,6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanethioate

InChI

InChI=1S/C48H80N7O20P3S/c1-25(29-10-11-30-36-31(20-34(58)48(29,30)6)47(5)14-12-28(56)18-27(47)19-32(36)57)8-7-9-26(2)45(63)79-17-16-50-35(59)13-15-51-43(62)40(61)46(3,4)22-72-78(69,70)75-77(67,68)71-21-33-39(74-76(64,65)66)38(60)44(73-33)55-24-54-37-41(49)52-23-53-42(37)55/h23-34,36,38-40,44,56-58,60-61H,7-22H2,1-6H3,(H,50,59)(H,51,62)(H,67,68)(H,69,70)(H2,49,52,53)(H2,64,65,66)/t25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,36+,38-,39-,40+,44-,47+,48-/m1/s1

InChI Key

MNYDLIUNNOCPHG-SEGQUPMDSA-N

Isomeric SMILES

C[C@H](CCC[C@H](C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4([C@H](C[C@H]6[C@H]5[C@@H](C[C@H]7[C@@]6(CC[C@H](C7)O)C)O)O)C

Canonical SMILES

CC(CCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5C(CC7C6(CCC(C7)O)C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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